

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Cefamandole Lithium

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Compound of Interest		
Compound Name:	Cefamandole lithium	
Cat. No.:	B569788	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of **Cefamandole lithium** in pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Introduction

Cefamandole is a second-generation cephalosporin antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria. Accurate and precise quantification of **Cefamandole lithium** in pharmaceutical products is crucial for ensuring its safety, efficacy, and quality. This application note describes a robust RP-HPLC method for the determination of **Cefamandole lithium**, suitable for quality control and research purposes. The method is designed to be specific, accurate, and reproducible.

Experimental Protocol

This section details the necessary reagents, equipment, and procedures for the HPLC analysis of **Cefamandole lithium**.

Materials and Reagents

Cefamandole lithium reference standard



- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphoric acid (analytical grade)
- Sodium sulfate (analytical grade)
- Triethylamine (analytical grade)
- Sodium hydroxide (analytical grade)
- Deionized water (18.2 MΩ·cm)

Instrumentation

A standard HPLC system equipped with the following components is required:

- Isocratic or Gradient Pumping System
- Autosampler
- · Column Oven
- UV-Vis or Photodiode Array (PDA) Detector
- Chromatography Data System (CDS)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of **Cefamandole lithium**.



Parameter	Condition
Column	C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm)
Mobile Phase	Methanol / Aqueous solution (31:69, v/v). The aqueous solution contains 500 μ L of phosphoric acid, 20 mmol of sodium sulfate, and 200 μ L of triethylamine per liter, adjusted to pH 6.0 with NaOH.[1]
Flow Rate	1.0 mL/min
Column Temperature	35°C
Detection Wavelength	254 nm
Injection Volume	20 μL
Run Time	Approximately 15 minutes

Standard Solution Preparation

- Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Cefamandole lithium reference standard in 25 mL of deionized water.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 μg/mL to 100 μg/mL.

Sample Preparation

- For Pharmaceutical Formulations (e.g., Vials for Injection): Reconstitute the vial with a known volume of deionized water.
- Dilute an appropriate volume of the reconstituted solution with the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 μg/mL).
- Filter the final solution through a 0.45 μm syringe filter before injection.



Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][3] The key validation parameters are summarized below.

Validation Parameter	Result
Linearity (R²)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (%RSD)	< 2.0%
Limit of Detection (LOD)	0.1 μg/mL
Limit of Quantification (LOQ)	0.5 μg/mL[4]
Specificity	No interference from excipients or degradation products

Typical Results

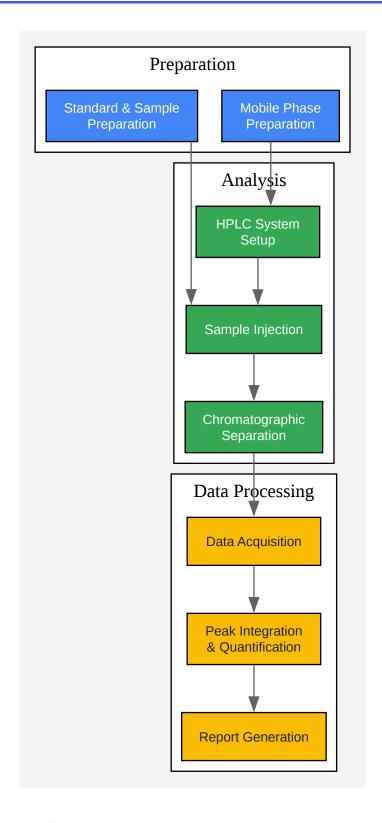
Under the specified chromatographic conditions, **Cefamandole lithium** is expected to elute with a retention time of approximately 12 minutes.[1] The peak should be well-resolved and symmetrical.

Analyte	Retention Time (min)
Cefamandole	~12.0[1]

Experimental Workflow and Diagrams

The logical flow of the analytical procedure is depicted in the following diagrams.

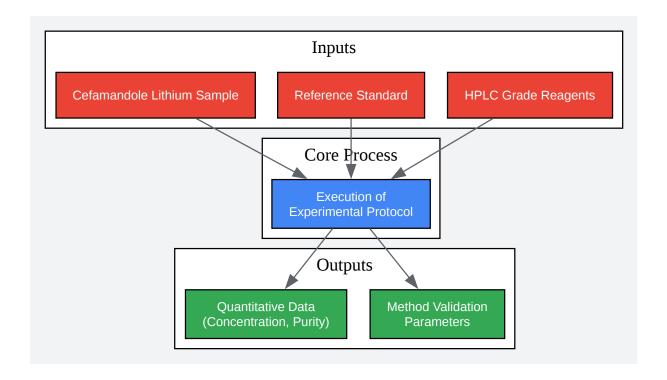




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Caption: Experimental workflow for HPLC analysis of Cefamandole lithium.





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Caption: Logical relationship of inputs, process, and outputs.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantitative analysis of **Cefamandole lithium** in pharmaceutical preparations. The method is straightforward, reproducible, and can be readily implemented in a quality control laboratory for routine analysis. The validation data demonstrates that the method is accurate, precise, and specific for its intended use.

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